molecular formula C11H17NO2S B5008049 N-[4-(butan-2-yl)phenyl]methanesulfonamide

N-[4-(butan-2-yl)phenyl]methanesulfonamide

Cat. No.: B5008049
M. Wt: 227.33 g/mol
InChI Key: VJWRIEFAIWFTHG-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]methanesulfonamide typically involves the reaction of 4-(butan-2-yl)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-(butan-2-yl)aniline+methanesulfonyl chlorideThis compound+HCl\text{4-(butan-2-yl)aniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-(butan-2-yl)aniline+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenylmethanesulfonamide
  • N-(4-methylphenyl)methanesulfonamide
  • N-(4-chlorophenyl)methanesulfonamide

Uniqueness

N-[4-(butan-2-yl)phenyl]methanesulfonamide is unique due to the presence of the butan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar sulfonamides and may contribute to its specific applications and effects.

Biological Activity

N-[4-(butan-2-yl)phenyl]methanesulfonamide, a sulfonamide derivative, has garnered attention in recent years for its potential biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

N 4 butan 2 yl phenyl methanesulfonamide\text{N 4 butan 2 yl phenyl methanesulfonamide}

This structure features a methanesulfonamide group attached to a phenyl ring with a butan-2-yl substituent, which may influence its interaction with biological targets.

Cardiovascular Effects

Research has indicated that certain sulfonamide derivatives can significantly affect cardiovascular functions. A study focusing on the perfusion pressure in an isolated rat heart model demonstrated that related compounds could decrease perfusion pressure and coronary resistance. Specifically, derivatives like 4-(2-aminoethyl)-benzenesulfonamide showed notable effects on these parameters, suggesting potential interactions with calcium channels that regulate blood pressure .

Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure

CompoundPerfusion Pressure ChangeCoronary Resistance Change
4-(2-aminoethyl)-benzenesulfonamideDecreased (p = 0.05)Decreased
2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamideNot specifiedNot specified
ControlBaselineBaseline

Antitumor Activity

Another area of interest is the antitumor properties of sulfonamide derivatives. A study on N-phenyl-4-(2-phenylsulfonamido)benzamides revealed their efficacy as microtubule-targeting agents in drug-resistant cancer cells. The compound exhibited significant cytotoxicity against vincristine-resistant and etoposide-resistant nasopharyngeal cancer cells, indicating a potential to overcome drug resistance .

Table 2: Antitumor Efficacy of Sulfonamide Derivatives

CompoundIC50 (nM)Cell Line
N-phenyl-4-(2-phenylsulfonamido)benzamide22 ± 2 (KB-Vin)Vincristine-resistant KB
N-phenyl-4-(2-phenylsulfonamido)benzamide12 ± 0.1 (KB-7D)Etoposide-resistant KB

Mechanistic Studies

Mechanistic investigations have shown that this compound and its analogs may induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. This is potentially due to their ability to interfere with microtubule dynamics, leading to mitotic spindle defects .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of sulfonamide derivatives is crucial for evaluating their therapeutic potential. Theoretical models have been employed to assess parameters such as absorption, distribution, metabolism, and excretion (ADME). For instance, studies using computational tools like SwissADME have provided insights into the permeability and bioavailability of these compounds .

Table 3: Theoretical Pharmacokinetic Parameters

ParameterValue
Oral BioavailabilityHigh (specific values not reported)
Permeability in Caco-2 cellsModerate

Case Studies

  • Cardiovascular Study : In a controlled experiment involving isolated rat hearts, researchers observed that specific sulfonamide derivatives led to a statistically significant decrease in coronary resistance and perfusion pressure over time .
  • Anticancer Research : A novel sulfonamide derivative was tested against resistant cancer cell lines, demonstrating superior cytotoxicity compared to traditional chemotherapeutics like vincristine .

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-4-9(2)10-5-7-11(8-6-10)12-15(3,13)14/h5-9,12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWRIEFAIWFTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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